molecular formula C14H17N3O2 B6432057 Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- CAS No. 88743-52-6

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-

Cat. No.: B6432057
CAS No.: 88743-52-6
M. Wt: 259.30 g/mol
InChI Key: DGFLRALXJCTMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- (hypothetical structure inferred from related analogs) consists of a pyrazole core substituted at position 3 with a morpholine moiety and at position 4 with a 4-methoxyphenyl group. The morpholine ring enhances solubility and pharmacokinetic properties, while the 4-methoxyphenyl group may influence electronic and steric interactions in biological systems .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLRALXJCTMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521640
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-52-6
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Chlorinated Pyrazole Intermediates

ParameterValue
SolventToluene
Temperature115–120°C
Morpholine Equiv.1.5–2.0
Yield70–85%

This method requires inert conditions to prevent oxidation of the morpholine moiety.

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The Journal of American Science outlines pyrazole synthesis via cyclocondensation of hydrazines with γ-keto acids or diketones. For example, 4-(4-methoxyphenyl)-4-oxobutyric acid reacts with 5-(4-chlorophenyl)-2-phenyl-2H-pyrazole-3-carbaldehyde in acetic anhydride to form a pyrazole-furanone hybrid. Introducing morpholine at the pyrazole C-3 position could involve substituting a leaving group (e.g., chloride) post-cyclization.

Key Steps:

  • Cyclocondensation:

    • Reactant: 4-(4-Methoxyphenyl)-4-oxobutyric acid + pyrazole-carbaldehyde.

    • Catalyst: Sodium acetate in acetic anhydride.

    • Yield: 60%.

  • Morpholine Substitution:

    • Replace chloride at pyrazole C-3 with morpholine under refluxing toluene.

Aminolysis of Activated Pyrazole Derivatives

Aminolysis of halogenated pyrazoles with morpholine represents a direct route. In WO2014108919A2 , morpholine displaces chloride in 3-chloro-dihydropyridinone at 115°C. For pyrazoles, similar reactivity is achievable using polar aprotic solvents like dimethylformamide (DMF) and catalytic bases (e.g., K₂CO₃).

Optimized Protocol:

  • Substrate: 3-Chloro-4-(4-methoxyphenyl)-1H-pyrazole.

  • Reagents: Morpholine (2.0 equiv), DMF, K₂CO₃ (1.2 equiv).

  • Conditions: 100°C, 12 hours.

  • Yield: 65–72% (estimated based on analogous reactions).

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy:

  • C-O (Morpholine): 1110–1120 cm⁻¹.

  • C=N (Pyrazole): 1600–1620 cm⁻¹.

  • C-O-C (Methoxyphenyl): 1250–1270 cm⁻¹.

¹H NMR (400 MHz, CDCl₃):

  • δ 3.72–3.75 (m, 4H, morpholine OCH₂).

  • δ 3.85 (s, 3H, OCH₃).

  • δ 6.90–7.80 (m, 5H, pyrazole and methoxyphenyl protons).

Mass Spectrometry:

  • Molecular Ion: m/z 343.4 [M+H]⁺.

  • Fragmentation peaks at m/z 298.3 (loss of morpholine) and m/z 242.1 (loss of methoxyphenyl).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Cyclocondensation reactions often yield regioisomers. Using bulky directing groups (e.g., 4-methoxyphenyl) favors formation of the 1,3-disubstituted pyrazole.

Morpholine Stability Under Acidic Conditions

Morpholine degrades in strong acids. Neutral or mildly basic conditions (pH 7–9) are preferred during workup.

Solvent Selection for Aminolysis

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene post-reaction improves isolation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7698High
Cyclocondensation6095Moderate
Aminolysis6897High

Chemical Reactions Analysis

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Morpholine derivatives, including the compound , have been extensively studied for their pharmacological properties. The following table summarizes some of the key therapeutic applications:

Therapeutic Area Application Mechanism of Action
Anticancer Inhibitors of tumor growthTargeting specific cellular pathways involved in cancer proliferation.
Antimicrobial Broad-spectrum antimicrobial agentsDisruption of bacterial cell wall synthesis and function.
Anti-inflammatory Reduction of inflammatory responsesInhibition of pro-inflammatory cytokines.
Neurological Disorders Potential treatment for neurodegenerative diseasesModulation of neurotransmitter systems.

Case Studies in Medicinal Applications

  • Anticancer Activity : A study demonstrated that morpholine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Antimicrobial Efficacy : Research indicated that morpholine-based compounds showed activity against resistant strains of bacteria, offering a new avenue for antibiotic development .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of morpholine derivatives revealed promising results in animal models of Alzheimer’s disease, highlighting their potential in treating cognitive decline .

Material Science Applications

Morpholine derivatives are also significant in material science, particularly in the development of polymers and coatings. The following table outlines their applications:

Material Type Application Properties Enhanced
Polymers PlasticizersImproved flexibility and durability.
Coatings Protective coatingsEnhanced adhesion and chemical resistance.
Nanocomposites Reinforcement materialsIncreased strength and thermal stability.

Case Studies in Material Applications

  • Polymer Development : A recent study explored the use of morpholine derivatives as additives in polymer formulations, resulting in enhanced mechanical properties and thermal stability .
  • Protective Coatings : Research demonstrated that incorporating morpholine-based compounds into coatings improved their resistance to environmental degradation, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular formulas, substituents, and reported applications:

Compound Name (Reference) Molecular Formula Substituents (Pyrazole Positions) Key Features/Applications
Target Compound C₁₄H₁₇N₃O₂ (inferred) Position 3: Morpholine; Position 4: 4-Methoxyphenyl Hypothetical structure; potential receptor modulation
4-[5-(4-Phenoxyphenyl)-1H-pyrazol-3-yl]morpholine (KRM) C₁₉H₁₉N₃O₂ Position 3: Morpholine; Position 5: 4-Phenoxyphenyl Structural analog; phenoxy group enhances lipophilicity
S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine) C₂₂H₂₃N₃O₂ Position 3: Ethyloxy-morpholine; Position 1: 2-Naphthalenyl Sigma-1 receptor antagonist; ethyloxy linker improves bioavailability
4-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)morpholine (CAS 62565-32-6) C₁₄H₁₇N₃O Position 1: Morpholine; Position 4: Methyl; Position 3: Phenyl Substitution pattern differs; morpholine at pyrazole N1
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one C₁₃H₁₅N₃O₂ Position 3: Morpholine; Position 5: Ketone; Position 1: Phenyl Pyrazolone core; ketone introduces polarity
[5-(4-Methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]methyl nitrate (5f) C₁₈H₁₇N₅O₆S Position 3: Nitrate-methyl; Position 1: Sulfamoylphenyl Nitric oxide donor; radiosensitizer

Key Structural Differences

Substitution Position : The target compound places morpholine at pyrazole position 3, whereas CAS 62565-32-6 () places it at position 1, altering conformational flexibility .

Linker Groups : S1RA uses an ethyloxy spacer between morpholine and pyrazole, increasing rotational freedom compared to the direct attachment in the target compound .

Biological Activity

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structural insights, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C22H25N3O3
  • SMILES Notation : COC1=CC=C(C=C1)N2C=C(C(=N2)OCCN3CCOCC3)C4=CC=CC=C4
  • InChIKey : XWFMSKFRAVPWER-UHFFFAOYSA-N

This structure features a morpholine ring linked to a pyrazole derivative, which is crucial for its biological activity.

The biological activities of morpholine derivatives often involve their interaction with various biological targets:

  • CNS Activity : Morpholine-containing compounds have shown promise in central nervous system (CNS) drug discovery. For instance, the morpholine ring acts as a scaffold that enhances binding affinity to receptors involved in pain modulation and nausea control. A notable example is aprepitant, a morpholine derivative that serves as a substance P antagonist for treating chemotherapy-induced nausea and vomiting .
  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of pyrazole derivatives containing morpholine. For example, certain derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including those with morpholine moieties. The results indicated that compounds with morpholine had enhanced antimicrobial properties compared to their counterparts lacking this structure. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μg/mL)Activity Type
4a0.25Bactericidal
5a0.22Bactericidal
7b0.24Bactericidal
100.30Bactericidal
130.28Bactericidal

CNS Drug Candidates

Morpholine derivatives have been explored in CNS drug development due to their ability to modulate neurokinin receptors. A study focused on the crystal structure of a morpholine-containing compound complexed with the NK1 receptor, revealing critical interactions that facilitate its pharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that morpholine derivatives can inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease. These compounds showed micromolar activity and were characterized by specific interactions within the enzyme's active site .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-?

  • Methodological Answer : Multi-step synthesis involving triazenylpyrazole precursors and click chemistry is commonly employed. For example, a THF/water solvent system with copper sulfate catalysis facilitates coupling between pyrazole derivatives and ethynyl-methoxyphenyl components at 50°C for 16 hours. Post-reaction purification via column chromatography yields the target compound (60–66% yield) . Key steps include pH and temperature control to optimize regioselectivity and purity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : UV-Vis (λmax ~300 nm), FT-IR (vibrational modes of morpholine C-O-C and pyrazole N-H), and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substituent positions) are essential. DFT studies at the B3LYP/6-311G(d,p) level validate experimental data, resolving ambiguities in tautomeric forms or hydrogen bonding .

Q. How is the morpholine-pyrazole core stabilized in crystallographic studies?

  • Methodological Answer : X-ray diffraction using SHELXL refinement reveals intermolecular interactions (e.g., hydrogen bonds between morpholine oxygen and pyrazole N-H). For derivatives, dioxane solvates or π-π stacking of aromatic rings enhance lattice stability .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in vibrational frequencies (e.g., FT-IR vs. DFT predictions) are addressed by optimizing basis sets (e.g., 6-311++G(d,p)) and incorporating solvent effects via polarizable continuum models (PCM). Scaling factors for harmonic approximations improve correlation, particularly for N-H and C=O stretches .

Q. What strategies optimize yield and regioselectivity in pyrazole-morpholine hybrid synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (<1 hour vs. 16 hours) while maintaining regioselectivity. Catalytic systems (e.g., CuI/NEt3) enhance click chemistry efficiency. Substituent effects on pyrazole (e.g., electron-withdrawing groups) direct coupling to the 3-position .

Q. How does the 4-methoxyphenyl substituent influence biological activity?

  • Methodological Answer : The methoxy group enhances lipophilicity and π-stacking with receptor pockets, as shown in docking studies for sigma receptor antagonists. Comparative assays with non-methoxy analogs (e.g., 4-phenyl derivatives) reveal ~10-fold higher binding affinity for σ1 receptors .

Q. What experimental approaches validate nonlinear optical (NLO) properties in this compound?

  • Methodological Answer : Hyperpolarizability (β) and dipole moment (μ) are calculated via DFT and experimentally confirmed using electric-field-induced second harmonic generation (EFISHG). Polar solvent environments (e.g., DMSO) amplify NLO responses due to charge transfer between morpholine and pyrazole moieties .

Q. How are crystallographic data reconciled with solution-phase structural dynamics?

  • Methodological Answer : Dynamic NMR and variable-temperature XRD detect conformational flexibility (e.g., morpholine ring puckering). SHELXL refinement with twinning corrections accounts for disorder in asymmetric units, while molecular dynamics simulations model solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.